N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine
Overview
Description
The compound "N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine" is a chemical that is likely to be of interest due to its potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, as described in the diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) . This method could potentially be adapted for the synthesis of "N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine" by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of other nitrobenzene derivatives, such as "1-Fluoro-2,5-dimethoxy-4-nitrobenzene," achieved through nitration reactions, suggests a possible pathway for introducing nitro groups into the benzene ring .
Molecular Structure Analysis
X-ray diffraction analysis has been used to define the crystal structures of similar compounds, providing detailed information about their molecular geometry . Such analysis could be applied to "N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine" to determine its precise molecular structure, including bond lengths and angles, which are crucial for understanding its reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of nitrobenzene derivatives is often influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the solvatochromic behavior observed in UV-visible spectroscopy for certain nitrobenzene derivatives indicates that substituents can significantly affect the electronic properties of the molecule . This suggests that "N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine" may also exhibit interesting reactivity patterns, especially in the presence of nucleophiles or electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives can be characterized using various spectroscopic methods, such as FT-IR, UV-visible, and NMR spectroscopy . These techniques could be employed to investigate the properties of "N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine," including its solubility, polarity, and electronic transitions. Additionally, the fluorescence properties of related compounds have been studied, which could be relevant for applications in sensing or imaging .
Scientific Research Applications
Phosphorus-Nitrogen Compounds Synthesis : N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is used in the synthesis of dispirocyclotriphosphazene derivatives, which show potential in structural and stereogenic properties as well as DNA interactions. These compounds demonstrate notable interactions with plasmid DNA, causing changes in mobilities and intensities of DNA forms, and even causing double strand breaks in some cases (Tanrıkulu et al., 2019).
Cd(II) Schiff-base Macrocyclic Complexes : This compound plays a role in the synthesis of Cd(II) Schiff-base macrocyclic complexes, which have been studied for their structure and spectroscopic properties. These complexes present significant potential in the field of coordination chemistry (Keypour et al., 2008).
Corrosion Inhibition : As part of novel synthesized compounds, it contributes to the study of corrosion inhibition of mild steel. These compounds have shown significant inhibition efficiency, offering potential applications in industries for steel protection (Singh & Quraishi, 2016).
Organic Light Emitting Diodes (OLEDs) : In the synthesis of redox-active polyimides bearing unsymmetrical and noncoplanar carbazole units, this compound is used as a monomer. The polyimides exhibit high-lying HOMO levels and blue light emission, making them potential candidates for hole transporting materials in OLEDs (Iqbal et al., 2016).
Biological Activity and DFT Studies : It is used in the synthesis of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene. This compound shows activity against S. aureus and exhibits cytotoxic activity against certain cell lines, making it relevant in medicinal chemistry and biological studies (Elmas et al., 2020).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-7,16H,8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDZJOIEYRRRGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602349 | |
Record name | N~4~-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | |
CAS RN |
150812-21-8 | |
Record name | N~4~-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(4-Fluorobenzyl)-3-nitro-1,4-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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